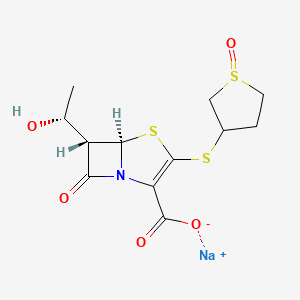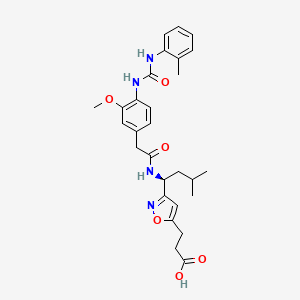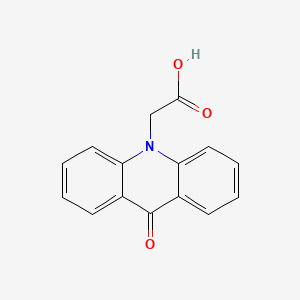
Cridanimod
Vue d'ensemble
Description
Cridanimod est une petite molécule connue pour sa capacité à augmenter l'expression des récepteurs à la progestérone. Elle possède une activité adjuvante antinéoplasique potentielle et est utilisée dans le traitement du cancer de l'endomètre. This compound peut induire la production et la libération d'interféron alpha et bêta, qui sont essentiels à ses effets immunomodulateurs .
Applications De Recherche Scientifique
Cridanimod has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: this compound is studied for its ability to modulate immune responses and induce interferon production.
Medicine: It is used in the treatment of endometrial cancer and has potential antiviral activity.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mécanisme D'action
Target of Action
Cridanimod is a potent activator of the progesterone receptor (PR) . The progesterone receptor is a type of protein found inside cells that binds to the hormone progesterone. Once activated, the PR can regulate the expression of specific genes, influencing cellular behavior.
Mode of Action
This compound interacts with its primary target, the progesterone receptor, by inducing the expression of interferon-alpha (IFNα) and interferon-beta (IFNβ) . This interaction leads to changes in the cell’s response to viral infections, enhancing its ability to fight off these pathogens.
Biochemical Pathways
It is known that this compound has antiviral activity, which was initially ascribed to its capacity to induce interferon . Interferons are proteins that are produced and released by host cells in response to the presence of viruses. They allow communication between cells to trigger the protective defenses of the immune system that eradicate pathogens or tumors.
Result of Action
This compound shows antiviral activity in both mice and rats, protecting them from death due to viral infections . In rats, both drugs diminish the viremia, which is the presence of viruses in the blood .
Méthodes De Préparation
Cridanimod peut être synthétisé par différentes voies chimiques. Une méthode courante implique la réaction de l'acide 9-oxo-10-acridineacetique avec de l'hydroxyde de sodium pour former le sel de sodium du this compound. Les conditions réactionnelles impliquent généralement le chauffage des réactifs dans un solvant approprié tel que le diméthylsulfoxyde (DMSO) ou l'eau . Les méthodes de production industrielles peuvent impliquer des voies synthétiques similaires mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Cridanimod subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Il peut être réduit dans des conditions spécifiques pour produire des formes réduites.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions et études chimiques.
Biologie : this compound est étudié pour sa capacité à moduler les réponses immunitaires et à induire la production d'interféron.
Médecine : Il est utilisé dans le traitement du cancer de l'endomètre et possède une activité antivirale potentielle.
Mécanisme d'action
This compound exerce ses effets en augmentant l'expression des récepteurs à la progestérone dans les cellules cancéreuses de l'endomètre. Cela augmente la sensibilité de ces cellules à la monothérapie par progestatifs, ce qui conduit à l'inhibition de la croissance cellulaire dans les cellules tumorales dépendantes des œstrogènes. De plus, le this compound induit la production et la libération d'interféron alpha et bêta, qui jouent un rôle crucial dans ses effets immunomodulateurs .
Comparaison Avec Des Composés Similaires
Cridanimod est similaire à d'autres composés immunomodulateurs tels que le tilorone. Le this compound et le tilorone induisent tous deux la production d'interféron et ont une activité antivirale. Le this compound est unique en son genre par sa capacité à augmenter l'expression des récepteurs à la progestérone, ce qui le rend particulièrement utile dans le traitement du cancer de l'endomètre . D'autres composés similaires comprennent le néovir et l'oxodihydroacridinylacetate de sodium .
Propriétés
IUPAC Name |
2-(9-oxoacridin-10-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKBIIXHQIERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58880-43-6 (hydrochloride salt) | |
| Record name | Cridanimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046557 | |
| Record name | Cridanimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38609-97-1 | |
| Record name | N-(Carboxymethyl)acridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38609-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cridanimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cridanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cridanimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10(9H)-Acridineacetic acid, 9-oxo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRIDANIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X91E9EME19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


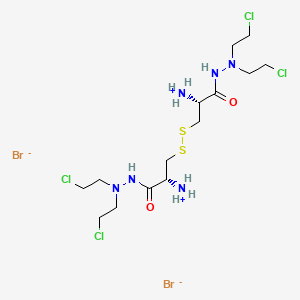
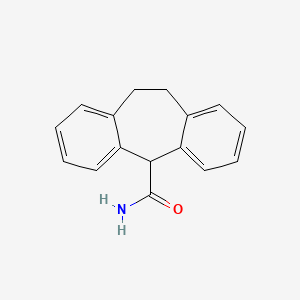
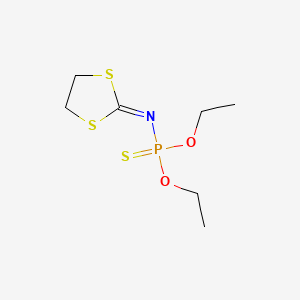
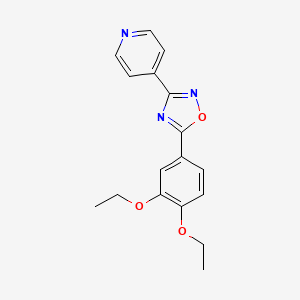

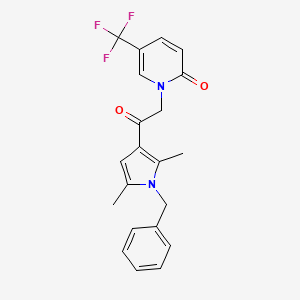
![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)
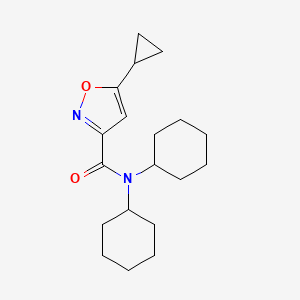
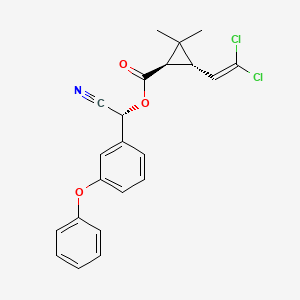
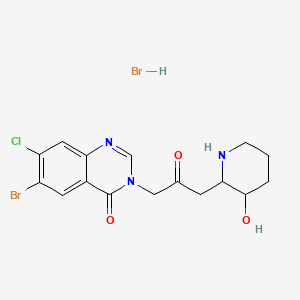
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)
![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B1669549.png)
